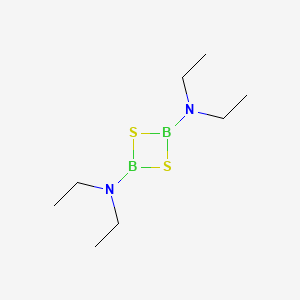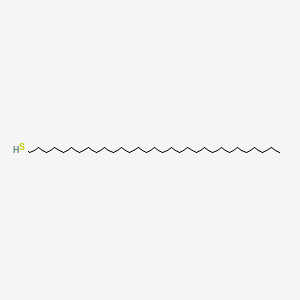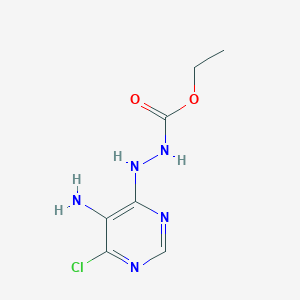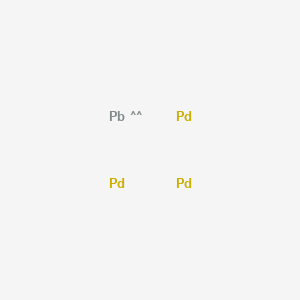
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine is a unique organoboron compound characterized by its distinctive structure containing both boron and sulfur atoms
Métodos De Preparación
The synthesis of N2,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine typically involves the reaction of diethylamine with boron-sulfur precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-sulfur bonds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N2,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine involves its interaction with molecular targets through its boron and sulfur atoms. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The specific pathways involved depend on the context of its application, whether in catalysis, drug development, or materials science.
Comparación Con Compuestos Similares
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine can be compared with other similar compounds such as:
6-Chloro-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4-diamine: This compound also contains nitrogen and ethyl groups but differs in its core structure and reactivity.
N~2~,N~4~-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine: Similar in having nitrogen and ethyl groups, but with different functional groups leading to varied applications and reactivity.
Propiedades
Número CAS |
6105-36-8 |
|---|---|
Fórmula molecular |
C8H20B2N2S2 |
Peso molecular |
230.0 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N-tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine |
InChI |
InChI=1S/C8H20B2N2S2/c1-5-11(6-2)9-13-10(14-9)12(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
BPXZAIMFRIYLNI-UHFFFAOYSA-N |
SMILES canónico |
B1(SB(S1)N(CC)CC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)



![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)
![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)


![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)


